molecular formula C8H18Cl2N2O2 B2903236 1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride CAS No. 2044714-08-9

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride

Cat. No.: B2903236
CAS No.: 2044714-08-9
M. Wt: 245.14
InChI Key: WBNMFCFNIHLHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H16N2O2.2HCl. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane-6-carboxylic acid: A similar compound lacking the dimethyl groups.

    1,4-Dimethyl-1,4-diazepane: A related compound without the carboxylic acid group.

    1,4-Diazepane: The parent compound without any substituents.

Uniqueness

1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride is unique due to the presence of both dimethyl and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1,4-dimethyl-1,4-diazepane-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-9-3-4-10(2)6-7(5-9)8(11)12;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNMFCFNIHLHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC(C1)C(=O)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044714-08-9
Record name 1,4-dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.